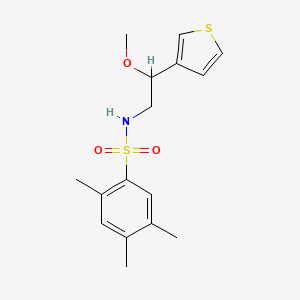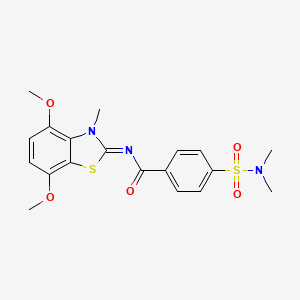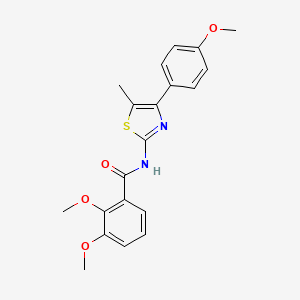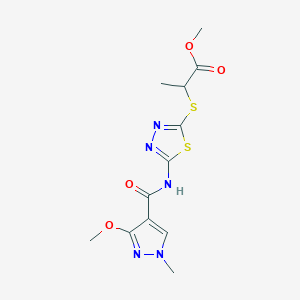
methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C12H15N5O4S2 and its molecular weight is 357.4. The purity is usually 95%.
BenchChem offers high-quality methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The compound has applications in the synthesis of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity offers mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors such as amines, α-aminocarboxylic acids, and azacrown ethers. This makes it a valuable building block in the field of organic synthesis (Gomaa & Ali, 2020).
Medicinal Chemistry
Methyl substituted pyrazoles, which may include the mentioned compound, have shown to be potent medicinal scaffolds. They exhibit a wide spectrum of biological activities, making them of particular interest in medicinal chemistry. The compound's inclusion in this class highlights its significance in developing new drugs with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Biological and Pharmacological Applications
Cytochrome P450 Enzyme Interaction
The compound may interact with Cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. Understanding its interaction and the selectivity of inhibitors can be important in predicting drug-drug interactions in patients undergoing multi-drug therapies. This knowledge is vital for pharmacological applications, ensuring safety and efficacy in drug administration (Khojasteh et al., 2011).
Pharmaceutical Impurity Analysis
The compound might be involved in the synthesis of pharmaceutical impurities, particularly in proton pump inhibitors. Understanding its role in the formation of such impurities is essential for ensuring the purity and safety of pharmaceutical products (Saini et al., 2019).
Environmental and Ecological Impact:
Herbicide Sorption
The compound may be relevant in studies related to the sorption of herbicides like 2,4-D and other phenoxy herbicides to soil and organic matter. Understanding its sorption behavior is crucial for assessing its environmental impact and for the development of sustainable agricultural practices (Werner et al., 2012).
Amyloid Imaging in Alzheimer's Disease
The compound might have applications in the development of amyloid imaging ligands. This is crucial for early detection and understanding the progression of Alzheimer's disease, aiding in the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Propriétés
IUPAC Name |
methyl 2-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4S2/c1-6(10(19)21-4)22-12-15-14-11(23-12)13-8(18)7-5-17(2)16-9(7)20-3/h5-6H,1-4H3,(H,13,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTOFOKCGDWJTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[2-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2419931.png)

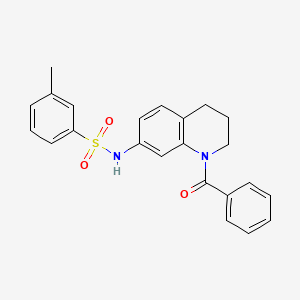
![(Z)-2-(3-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2419936.png)
![5-(1,2-dithiolan-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide](/img/structure/B2419938.png)
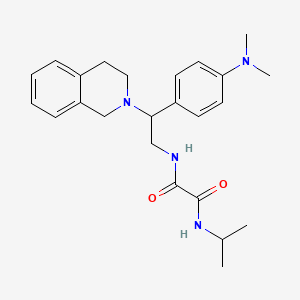
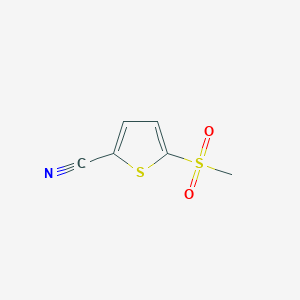

![N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2419946.png)
![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2419948.png)
